molecular formula C20H21ClN4O2 B1525078 1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1306606-15-4

1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B1525078
CAS No.: 1306606-15-4
M. Wt: 384.9 g/mol
InChI Key: ORVRSFULJYYPSF-UHFFFAOYSA-N
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Description

1-(2-Benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a versatile small molecule scaffold with significant potential in medicinal chemistry. This compound features a tetrahydroisoquinoline core, a benzyl group, a triazole ring, and a carboxylic acid group, making it a valuable building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of benzylamine with an aldehyde to form the tetrahydroisoquinoline structure

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a precursor for the synthesis of various alkaloids and pharmaceuticals. Its structural complexity and functional groups make it a valuable tool in drug discovery and development, as well as in the study of biological systems and pathways.

Mechanism of Action

When compared to other similar compounds, 1-(2-Benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride stands out due to its unique combination of structural features. Similar compounds may include other tetrahydroisoquinoline derivatives or triazole-based molecules, but this compound's specific arrangement of functional groups provides distinct advantages in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • Tetrahydroisoquinoline derivatives

  • Triazole-based molecules

  • Benzyl-substituted heterocycles

This comprehensive overview highlights the significance of 1-(2-Benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride in scientific research and its potential applications in various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-(2-benzyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2.ClH/c1-14-19(20(25)26)21-22-24(14)18-9-5-8-16-13-23(11-10-17(16)18)12-15-6-3-2-4-7-15;/h2-9H,10-13H2,1H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVRSFULJYYPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=CC=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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